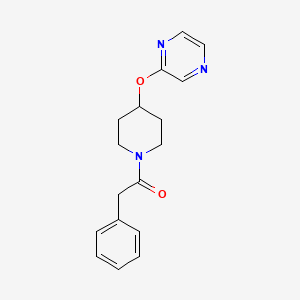

2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-phenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(12-14-4-2-1-3-5-14)20-10-6-15(7-11-20)22-16-13-18-8-9-19-16/h1-5,8-9,13,15H,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRYNLXGMAIVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves the reaction of 2-phenyl-1-(piperidin-1-yl)ethanone with pyrazin-2-yloxy. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound featuring a phenyl group, a piperidine ring, and a pyrazine moiety. It has potential applications in medicinal chemistry, especially in the development of pharmaceuticals targeting various biological pathways. The compound's molecular formula is C21H21N3O2, and its complex three-dimensional structure influences its chemical behavior and biological interactions.

Scientific Research Applications

this compound has shown significant biological activity, particularly as a phosphodiesterase inhibitor, modulating cyclic nucleotide levels within cells and impacting various signaling pathways. The pyrazine moiety may enhance its interaction with biological targets, potentially leading to therapeutic effects in conditions such as neurodegenerative diseases and psychiatric disorders.

Potential Applications

- Phosphodiesterase Inhibitor: It can modulate cyclic adenosine monophosphate (cAMP) levels within cells, affecting physiological processes like neurotransmitter release and muscle contraction.

- Therapeutic Effects: Potential therapeutic effects in conditions such as neurodegenerative diseases and psychiatric disorders.

Interaction Studies

Interaction studies have demonstrated that this compound can modulate the activity of specific enzymes and receptors. For instance, its role as a phosphodiesterase inhibitor suggests that it may influence cyclic adenosine monophosphate (cAMP) levels within cells, affecting various physiological processes such as neurotransmitter release and muscle contraction.

Structural Comparison

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds. The integration of both piperidine and pyrazine moieties allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

| Compound Name | Unique Features |

|---|---|

| 1-Phenyl-2-(piperidin-1-yl)ethanone | Lacks pyrazine moiety; simpler structure |

| 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one | Contains piperazine instead of piperidine; different biological profile |

| 4-(Pyrazin-2-yloxy)-piperidine | Focuses solely on piperidine and pyrazine without phenyl group |

Wirkmechanismus

The mechanism of action of 2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties of Analogous Compounds

Piperidine vs. Piperazine Derivatives

Piperidine and piperazine rings are prevalent in drug design due to their conformational flexibility and ability to engage in hydrogen bonding. The target compound’s piperidine core contrasts with piperazine derivatives like MK47 (), where the additional nitrogen in piperazine may enhance solubility but reduce metabolic stability due to increased polarity .

Heteroaromatic Substituents

The pyrazin-2-yloxy group in the target compound differs from pyrimidine or triazolopyrimidine substituents in analogs (e.g., ).

Electronic Effects of Substituents

Electron-withdrawing groups (e.g., difluorobenzoyl in ) increase electrophilicity and stability, whereas electron-donating groups (e.g., methoxy) may enhance binding to hydrophobic pockets.

Physicochemical Properties

Isomerization Dynamics

highlights that proximity to amide/ketone groups increases rotational barriers (e.g., ΔG‡ ≈ 67 kJ/mol for 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone). The target compound’s ethanone-piperidine linkage may exhibit similar temperature-dependent NMR coalescence, affecting its spectroscopic characterization .

Biologische Aktivität

2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H21N3O2

- Molecular Weight : 311.385 g/mol

- CAS Number : 59351313

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Binding : The compound exhibits affinity for multiple neurotransmitter receptors, which may contribute to its pharmacological effects.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with piperidine and pyrazine moieties have shown to inhibit the growth of various cancer cell lines, including gliomas and melanomas. A study demonstrated that structurally related compounds inhibited Na+/K(+)-ATPase activity, which is crucial for cancer cell proliferation and survival .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. A review highlighted that certain derivatives displayed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the pyrazinyl group is believed to enhance this activity by disrupting bacterial cell membranes or inhibiting critical metabolic pathways .

Neuropharmacological Effects

Given the piperidine structure, there is potential for neuropharmacological effects. Compounds with similar scaffolds have been investigated for their roles in modulating neurotransmitter systems, particularly in the treatment of anxiety and depression. The interaction with serotonin and dopamine receptors may contribute to these effects .

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of related compounds, it was found that a derivative with a similar structure significantly inhibited cell growth in glioma cell lines at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Activity

A series of piperidine derivatives were tested against various bacterial strains. One compound demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against E. coli, showcasing its potential as an antibacterial agent .

Data Summary

Q & A

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions (e.g., hydrogen bonds with kinase hinge regions) .

- Molecular dynamics (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns simulations .

- Free energy perturbation (FEP) : Quantifies binding energy changes due to substituent modifications .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Cell line differences : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to compare target expression levels .

- Pharmacokinetic factors : Evaluate metabolic stability (e.g., liver microsome assays) to clarify in vivo vs. in vitro results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.